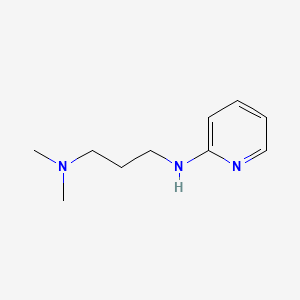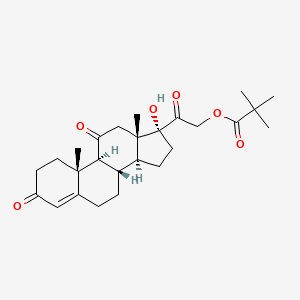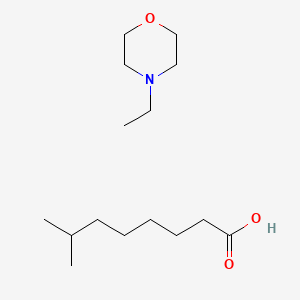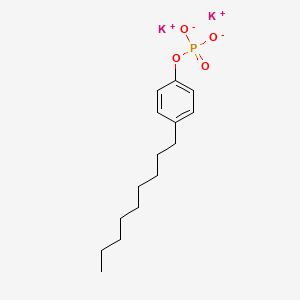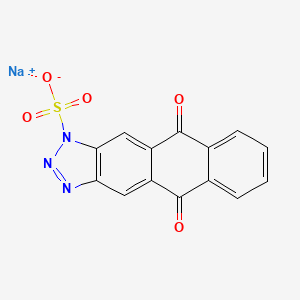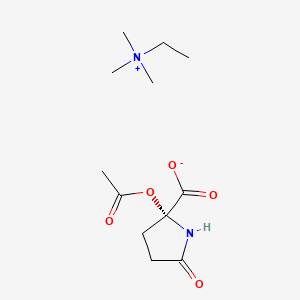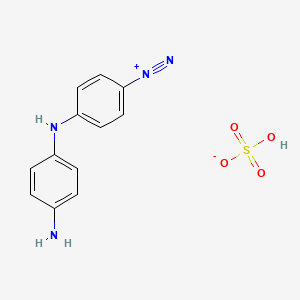
3-(3-Hydroxypropoxy)propyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropoxy)propyl laurate: is a chemical compound with the molecular formula C18H36O4 and a molecular weight of 316.47604 g/mol . . This compound is an ester formed from lauric acid and 3-(3-hydroxypropoxy)propanol. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropoxy)propyl laurate typically involves the esterification of lauric acid with 3-(3-hydroxypropoxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where lauric acid and 3-(3-hydroxypropoxy)propanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxypropoxy)propyl laurate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
3-(3-Hydroxypropoxy)propyl laurate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a surfactant in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)propyl laurate involves its interaction with biological membranes. The compound’s hydrophilic and lipophilic properties allow it to incorporate into the lipid bilayer of cell membranes, disrupting their structure and function. This can lead to the leakage of cellular contents and ultimately cell death . The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Monolaurin: An ester of lauric acid and glycerol, known for its antimicrobial properties.
Sucrose laurate: An ester of lauric acid and sucrose, used as a surfactant in food and cosmetics.
Erythorbyl laurate: An ester of lauric acid and erythorbic acid, known for its antioxidant properties.
Comparison: 3-(3-Hydroxypropoxy)propyl laurate is unique in its structure, which includes a 3-(3-hydroxypropoxy)propyl group. This gives it distinct chemical properties compared to other lauric acid esters. For example, monolaurin and sucrose laurate have different hydrophilic-lipophilic balance (HLB) values, affecting their solubility and surface activity. Erythorbyl laurate, on the other hand, has antioxidant properties that are not present in this compound .
Properties
CAS No. |
97635-32-0 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-13-18(20)22-17-12-16-21-15-11-14-19/h19H,2-17H2,1H3 |
InChI Key |
CGGKBZSXQOLUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



